molecular formula C11H19NO2 B165409 tert-Butyl cyclohex-3-en-1-ylcarbamate CAS No. 135262-85-0

tert-Butyl cyclohex-3-en-1-ylcarbamate

Cat. No. B165409
M. Wt: 197.27 g/mol
InChI Key: IRBIWNJTHWLIMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “tert-Butyl cyclohex-3-en-1-ylcarbamate” involves a Curtius Rearrangement . The process starts with 305 g of cyclohex-3-ene-1 ®-carboxylic acid and 10 volumes of toluene charged to a flask at 20-25 C. The mixture is stirred and then 1.1 equivalents of (C2H5)3N are added dropwise over 15 min. The mixture is stirred for a further 20 min. Then, 1.05 equivalents of DPPA are added dropwise over approximately 20 min and the temperature is raised to 95 C with vigorous gas evolution .


Molecular Structure Analysis

The molecular structure of “tert-Butyl cyclohex-3-en-1-ylcarbamate” is represented by the InChI code: 1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3, (H,12,13)/t9-/m0/s1 .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Application : Biodegradation of ethyl tert-butyl ether (ETBE) and tert-butyl alcohol (TBA) in groundwater .
    • Method : The study involved the use of stable isotope analysis to deduce anaerobic biodegradation of ETBE and TBA in groundwater .
    • Results : The study found that non-isotopic methods, such as the detection of contaminant loss, metabolites, or ETBE- and TBA-degrading bacteria are not sufficiently sensitive to track anaerobic biodegradation in situ .
  • Russian Journal of Organic Chemistry

    • Application : Synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
    • Method : The compound was synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • Results : The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Adsorption and Oxidation Combined Process

    • Application : Removal of methyl tert-butyl ether .
    • Method : The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process .
    • Results : The physical and chemical properties and functions of different materials used in the combined process, such as zeolite and activated carbon, are explored .

Safety And Hazards

The safety information for “tert-Butyl cyclohex-3-en-1-ylcarbamate” indicates that it should be handled with care. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-cyclohex-3-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIWNJTHWLIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453836
Record name tert-Butyl cyclohex-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cyclohex-3-en-1-ylcarbamate

CAS RN

135262-85-0
Record name tert-Butyl cyclohex-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl cyclohex-3-enylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 ml), triethylamine (28 ml) and diphenylphosphorylazide (43.0 ml) were added, and the mixture was stirred for 1 hour at room temperature and 2 days at 90° C. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (dichloromethane) and then repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (24.9 g) as colorless crystals.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 ml), triethylamine (28 ml) and diphenylphosphorylazide (43.0 ml) were added, and the mixture was stirred for 1 hour at room temperature and 2 days at 90° C. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (methylene chloride) and then repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (24.9 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 mL), and to the solution were added triethylamine (28 mL) and diphenylphosphoryl azide (43.0 mL), followed by stirring at room temperature for 1 hour, and then at 90° C. for 2 days. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (methylene chloride). The purified product was further purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to thereby give the title compound (24.9 g).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl cyclohex-3-en-1-ylcarbamate
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Citations

For This Compound
2
Citations
KC Cartwright, E Joseph, CG Comadoll… - … –A European Journal, 2020 - Wiley Online Library
… tert-Butyl cyclohex-2-en-1-ylcarbamate & tert-butyl cyclohex-3-en-1-ylcarbamate (4 m): Isolated a mix of regioisomers (63:36) as colorless oil. H NMR (500 MHz, CDCl 3 ): δ=[5.81–5.76 (…
TK Salvador - 2017 - search.proquest.com
CH functionalization allows us to convert CH bonds into a variety of functional groups. Using copper as a catalyst with t BuOO t Bu as an oxidant, we have been successful in converting …
Number of citations: 2 search.proquest.com

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